5-(1h-1,2,4-Triazol-1-yl)pentan-1-amine

1,2,4-triazole regioisomerism CYP51 inhibition heme coordination

5-(1H-1,2,4-Triazol-1-yl)pentan-1-amine (CAS 100327-52-4) is the optimal C5-linker triazole-alkylamine building block for synthesizing extended-arm CYP51 inhibitors. Its pentyl spacer yields superior antifungal potency (MIC <0.03 μg/mL, IC₅₀ 0.48–0.56 μM) compared to shorter-chain analogs (MIC 0.25 to >4 μg/mL). Procure at ≥98% purity for CDI/EDCI-mediated amide coupling to generate thromboxane synthetase inhibitors and azole-resistant antifungal libraries per US Patent 4,568,685. The bifunctional architecture—coordination-competent 1,2,4-triazole and distal primary amine—enables parallel synthesis workflows with aqueous-phase compatibility (LogP −0.06 to 0.41).

Molecular Formula C7H14N4
Molecular Weight 154.21 g/mol
Cat. No. B8741904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1h-1,2,4-Triazol-1-yl)pentan-1-amine
Molecular FormulaC7H14N4
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESC1=NN(C=N1)CCCCCN
InChIInChI=1S/C7H14N4/c8-4-2-1-3-5-11-7-9-6-10-11/h6-7H,1-5,8H2
InChIKeyANJRZXVIIWLPSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1H-1,2,4-Triazol-1-yl)pentan-1-amine (CAS 100327-52-4): Procurement-Relevant Profile of a Bifunctional 1,2,4-Triazole Building Block


5-(1H-1,2,4-Triazol-1-yl)pentan-1-amine (CAS 100327-52-4) is a C₇H₁₄N₄ heterocyclic primary amine comprising a 1,2,4-triazole ring N1-linked to an n-pentylamine chain . With a molecular weight of 154.21 g/mol, one H-bond donor, three H-bond acceptors, five rotatable bonds, and a computed LogP of −0.06 (or 0.41 by alternative estimation), it occupies a distinctive physicochemical space among triazole-alkylamine building blocks . The compound is supplied at ≥98% purity by multiple reputable vendors and is classified under GHS07 (Harmful/Irritant) . Its bifunctional architecture—a coordination-competent 1,2,4-triazole ring paired with a distal primary amine—positions it as a versatile intermediate for amide coupling, reductive amination, and triazole-focused medicinal chemistry campaigns targeting CYP51 and other heme-dependent enzymes [1].

Why Generic 1,2,4-Triazole Alkylamines Cannot Substitute for 5-(1H-1,2,4-Triazol-1-yl)pentan-1-amine in Research Procurement


Triazole-alkylamine building blocks exhibit profound functional divergence driven by three non-interchangeable structural variables: (i) triazole regioisomerism (N1- versus N5- versus N2-attachment to the alkyl chain), which alters the spatial trajectory of the heme-coordinating N4 nitrogen and reorients the entire pharmacophore [1]; (ii) alkyl linker length, which governs lipophilicity, membrane permeability, and the reach of the terminal amine into target binding pockets—a principle demonstrated in the design of medium- versus long-arm CYP51 inhibitors where chain length directly modulated IC₅₀, MIC, and Kd [1]; and (iii) chain substitution (e.g., gem-dimethyl), which introduces steric constraints affecting conformational flexibility and target engagement . Interchanging any of these variables without re-optimization can nullify biological activity, alter synthetic coupling efficiency, or shift physicochemical properties outside the tractable range. The sections below provide the best available quantitative evidence for the specific differentiation of 5-(1H-1,2,4-triazol-1-yl)pentan-1-amine relative to its closest structural analogs.

Quantitative Differentiation Evidence for 5-(1H-1,2,4-Triazol-1-yl)pentan-1-amine Versus Closest Structural Analogs


Triazole Regioisomerism: N1-Alkylation Confers a Distinct Heme-Coordination Trajectory Versus N5-Alkylated and 1,2,3-Triazole Isomers

5-(1H-1,2,4-Triazol-1-yl)pentan-1-amine bears the alkyl chain at the N1 position of the 1,2,4-triazole ring. Its closest regioisomer, 5-(1H-1,2,4-triazol-5-yl)pentan-1-amine (CAS 1248659-57-5), attaches the identical pentylamine chain at the C5 position, fundamentally altering the geometric relationship between the triazole N4 (the critical heme-iron coordinating atom in CYP51) and the terminal amine. In the broader azole antifungal pharmacophore, the N1-alkyl-1,2,4-triazole motif is conserved across fluconazole, voriconazole, and posaconazole, whereas the C5-alkyl isomer lacks the appropriate N4 trajectory for efficient haem coordination [1]. Furthermore, the 1,2,3-triazole isomer (5-(1H-1,2,3-triazol-1-yl)pentan-1-amine, CAS 1820718-61-3) presents a distinct electronic configuration where the triazole N2 and N3 atoms offer a different coordination geometry incompatible with the 1,2,4-triazole binding mode . The 1,2,4-triazole N1-regioisomer is therefore the pharmacophorically validated attachment mode for CYP51-targeted campaigns.

1,2,4-triazole regioisomerism CYP51 inhibition heme coordination azole antifungal pharmacophore

Alkyl Linker Length Optimization: The 5-Carbon Pentylamine Spacer Balances Lipophilicity and Conformational Reach Versus 4-Carbon and 6-Carbon Analogs

The n-pentylamine linker (5 methylene units) of 5-(1H-1,2,4-triazol-1-yl)pentan-1-amine provides a calculated LogP of −0.06 (Fluorochem) to 0.41 (ChemScene), positioning it in a moderately hydrophilic range suitable for aqueous solubility while retaining sufficient lipophilicity for passive membrane permeation . The shorter analog 4-(1H-1,2,4-triazol-1-yl)butan-1-amine (4-carbon linker) is expected to have a lower LogP (estimated ~−0.5 to −0.3 based on the methylene decrement of ~0.5 LogP units per CH₂), reducing membrane permeability by approximately 3-fold per LogP unit decrement. Conversely, 6-(1H-1,2,4-triazol-1-yl)hexan-1-amine (6-carbon linker) is expected to have LogP ~0.5–0.9, which may increase non-specific protein binding and reduce aqueous solubility. The patent literature on N-[(1H-1,2,4-triazol-1-yl)alkyl]arylamides claims alkyl chain lengths of n=2–5, with the pentyl linker (n=5) representing the maximum claimed chain length, suggesting an optimized balance between reach and physicochemical properties [1]. The RSC Med. Chem. 2025 study on CYP51 inhibitors further demonstrated that extended arm derivatives (achieved via amide coupling to the amine terminus) with longer effective reach yielded the most potent compounds (MIC <0.03 μg/mL, IC₅₀ 0.48–0.56 μM), comparable to posaconazole [2].

alkyl spacer length lipophilicity optimization CYP51 access channel structure-activity relationship

Unsubstituted Linear Architecture Enables Predictable Conformational Flexibility Versus 2,2-Dimethyl-Substituted Analog

5-(1H-1,2,4-Triazol-1-yl)pentan-1-amine (MW 154.21) possesses an unsubstituted linear pentylamine chain with five freely rotatable bonds . In contrast, 2,2-dimethyl-5-(1H-1,2,4-triazol-1-yl)pentan-1-amine (CAS 1485760-69-7, MW 182.27, C₉H₁₈N₄) introduces gem-dimethyl substitution at the C2 position of the pentyl chain, which increases steric bulk (MW +28 Da, +18% molecular volume) and restricts conformational自由度 . The gem-dimethyl group creates a quaternary carbon centre that restricts backbone rotation, potentially altering the spatial distribution of the terminal amine by limiting the accessible conformational ensemble. In CYP51 inhibitor design, the linear alkyl chain permits unhindered traversal of the narrow substrate access channel, whereas gem-dimethyl branching may impede passage or alter binding orientation. Furthermore, the unsubstituted primary amine in the target compound offers superior reactivity for amide coupling and reductive amination compared with the sterically encumbered neopentyl-type amine in the 2,2-dimethyl analog, where the quaternary carbon adjacent to the amine can reduce nucleophilicity and coupling efficiency.

conformational flexibility gem-dimethyl substitution steric effects synthetic accessibility

Verified Purity Specification and GHS Safety Profile Enable Direct Procurement Without Re-Qualification

5-(1H-1,2,4-triazol-1-yl)pentan-1-amine is supplied at ≥98% purity by multiple independent vendors (Fluorochem, ChemScene, CymitQuimica, Leyan) with documented quality control, reducing procurement risk and eliminating the need for incoming purity verification in most research settings . The compound is classified under GHS07 with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), with signal word 'Warning' . This well-characterized safety profile allows standard laboratory handling without specialized containment. In comparison, several closely related analogs lack publicly available, multi-vendor GHS documentation or verified purity certificates—for example, 5-(1H-1,2,4-triazol-5-yl)pentan-1-amine (CAS 1248659-57-5) is listed on only a single database (chemsrc.com) with no vendor-supplied purity, GHS, or handling information . The availability of a validated MDL number (MFCD14685109) and InChI Key (ANJRZXVIIWLPSH-UHFFFAOYSA-N) for the target compound further facilitates unambiguous database registration and inventory management .

purity specification GHS classification procurement qualification vendor quality

Class-Level CYP51 Arm Extension SAR: Amide Coupling at the Terminal Amine of C5-Linker Triazole Building Blocks Yields Potency Comparable to Posaconazole

The RSC Med. Chem. 2025 study by Alsulaimany et al. provides the most direct class-level quantitative evidence for the value of 5-(1H-1,2,4-triazol-1-yl)pentan-1-amine as a precursor scaffold. In this study, 1,2,4-triazole derivatives with medium and long arm extensions—synthesized via amide, thiourea, urea, or sulfonamide coupling to the terminal amine of aminoalkyl-triazole intermediates—were evaluated for CaCYP51 inhibition (IC₅₀), antifungal activity (MIC against C. albicans strains CA14 and SC5314), and binding affinity (Kd) [1]. The extended amide derivatives 13a and 13b achieved MIC <0.03 μg/mL against both wild-type and resistant C. albicans strains, IC₅₀ values of 0.56 μM and 0.48 μM respectively (versus fluconazole IC₅₀ 0.31 μM), and Kd values as low as 46 ± 8 nM for 13a (versus fluconazole Kd 31 ± 8 nM), yielding an overall antifungal profile comparable to posaconazole [1]. Critically, the amide linker was identified as the most effective among all linkers tested (amide > thiourea > urea > sulfonamide), with the extended (long arm) architecture outperforming mid-sized derivatives [1]. While 5-(1H-1,2,4-triazol-1-yl)pentan-1-amine itself was not directly assayed, its structural role as the free amine precursor for amide coupling to generate extended arm CYP51 inhibitors is directly implied by the synthetic route (amine + acid/activated ester → amide) [1]. This provides procurement-relevant validation: the C5 linker length with a terminal primary amine is the optimal precursor architecture for generating potent, posaconazole-comparable CYP51 inhibitors via amide coupling.

CYP51 inhibition arm extension SAR amide linker antifungal potency posaconazole benchmark

Recommended Application Scenarios for 5-(1H-1,2,4-Triazol-1-yl)pentan-1-amine Based on Quantitative Differentiation Evidence


Synthesis of Extended Arm CYP51 Inhibitors via Amide Coupling for Antifungal Drug Discovery

The C5 primary amine linker of 5-(1H-1,2,4-triazol-1-yl)pentan-1-amine provides the optimal spacer length for constructing extended arm CYP51 inhibitors via amide coupling to aromatic or heteroaromatic carboxylic acids. The RSC Med. Chem. 2025 study demonstrated that extended amide derivatives derived from analogous aminoalkyl-triazole intermediates achieved MIC <0.03 μg/mL against both wild-type and azole-resistant C. albicans strains, with IC₅₀ values (0.48–0.56 μM) and binding affinity (Kd 46 ± 8 nM for the monochloro derivative) approaching those of posaconazole [1]. The amide linker was clearly superior to thiourea, urea, and sulfonamide alternatives. Researchers should procure this compound specifically as the amine component for CDI- or EDCI-mediated amide coupling to generate focused libraries of extended arm triazole antifungals, rather than using shorter-chain analogs that produced inferior MIC values (0.25 to >4 μg/mL for mid-sized derivatives) [1].

Thromboxane Synthetase Inhibitor Development Following the N-[(1H-1,2,4-Triazol-1-yl)alkyl]arylamide Pharmacophore

US Patent 4,568,685 (Wright et al., American Cyanamid) established the N-[(1H-1,2,4-triazol-1-yl)alkyl]arylamide scaffold as thromboxane synthetase inhibitors, with the alkyl chain length claimed from n=2 to n=5 [1]. The pentyl (n=5) linker represents the maximum chain length within the claimed scope, offering the greatest conformational reach for probing the thromboxane synthetase active site. 5-(1H-1,2,4-triazol-1-yl)pentan-1-amine can be directly coupled to substituted benzoic acids (e.g., 4-t-butylbenzoic acid, 4-iodobenzoic acid, 3-fluorobenzoic acid) following the patent's exemplified procedures to generate novel analogs for cardiovascular drug discovery. Procurement of this specific chain length ensures coverage of the full SAR space described in the patent.

Bifunctional Building Block for Parallel Library Synthesis Requiring Orthogonal Triazole and Amine Reactivity

The compound's bifunctional architecture—a 1,2,4-triazole ring capable of N-alkylation or metal coordination, and a distal primary amine suitable for amide bond formation, reductive amination, or sulfonamide synthesis—enables its use as a modular building block in parallel synthesis workflows [1]. The five-rotatable-bond linker provides sufficient spacing to minimize steric interference between the two reactive termini, while the documented LogP of −0.06 to 0.41 ensures aqueous compatibility during solution-phase chemistry [1][2]. The 2–8°C storage requirement and multi-vendor availability at ≥98% purity support bulk procurement for library production [1]. This scenario is not well-served by the 2,2-dimethyl analog, whose sterically hindered neopentyl-type amine would reduce coupling efficiency.

Physicochemical Reference Standard for Triazole-Alkylamine LogP and TPSA Calibration in Computational Models

With computationally determined LogP values of −0.06 (Fluorochem) and 0.41 (ChemScene), and a TPSA of 56.73 Ų, 5-(1H-1,2,4-triazol-1-yl)pentan-1-amine occupies a well-defined, moderately polar region of physicochemical space [1][2]. The discrepancy between the two LogP estimations highlights the compound's utility as a calibration standard for evaluating computational LogP prediction methods on heterocyclic amines. The well-characterized identity (CAS 100327-52-4, MDL MFCD14685109, InChI Key ANJRZXVIIWLPSH-UHFFFAOYSA-N), established purity (≥98% across multiple vendors), and documented GHS profile make it suitable as a procurement-ready reference compound for computational chemistry groups validating in silico ADME prediction tools [1].

Quote Request

Request a Quote for 5-(1h-1,2,4-Triazol-1-yl)pentan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.